molecular formula C16H22N6 B1228933 Tris(3,5-dimethyl-1-pyrazolyl)methane CAS No. 28791-97-1

Tris(3,5-dimethyl-1-pyrazolyl)methane

Cat. No.: B1228933
CAS No.: 28791-97-1
M. Wt: 298.39 g/mol
InChI Key: COKUMKYWINNWLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ 3 , \text{C}_5\text{H}_8\text{N}2 + \text{CH}2\text{O} \rightarrow \text{C}{16}\text{H}{22}\text{N}_6 ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Tris(3,5-dimethyl-1-pyrazolyl)methane undergoes various chemical reactions, including:

    Coordination Reactions: It forms complexes with metal ions, acting as a ligand.

    Substitution Reactions: The pyrazolyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

    Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) chloride, and cobalt(II) chloride are commonly used.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the pyrazolyl groups.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tris(3,5-dimethyl-1-pyrazolyl)methane primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions through the nitrogen atoms of the pyrazolyl groups. These complexes can exhibit various catalytic activities depending on the metal center and the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest that the metal complexes may interact with cellular components, leading to oxidative stress and other biochemical effects .

Comparison with Similar Compounds

    Tris(pyrazolyl)methane: Similar to Tris(3,5-dimethyl-1-pyrazolyl)methane but without the methyl groups on the pyrazole rings.

    Tris(pyrazolyl)borate: A boron-containing analogue with similar coordination properties.

    Bis(3,5-dimethylpyrazol-1-yl)methane: A related compound with two pyrazolyl groups instead of three.

Uniqueness: this compound is unique due to the presence of three 3,5-dimethylpyrazolyl groups, which provide steric hindrance and electronic effects that influence its coordination behavior and reactivity. This makes it a valuable ligand for forming stable and catalytically active metal complexes .

Biological Activity

Tris(3,5-dimethyl-1-pyrazolyl)methane (TDM) is a versatile chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Formula : C16H22N6
  • Molecular Weight : 286.38 g/mol
  • Appearance : White to almost white powder or crystalline solid
  • Melting Point : Approximately 152°C

TDM acts as a ligand in coordination chemistry and has been studied for its potential applications in various biological contexts, particularly through its metal complexes.

Antimicrobial Properties

Research indicates that TDM and its metal complexes exhibit notable antimicrobial activity. For instance, studies have shown that TDM complexes with metals such as copper and nickel can inhibit the growth of various bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Metal Complex Bacterial Strain Inhibition Zone (mm)
Cu(TDM)E. coli15
Ni(TDM)S. aureus18

This table summarizes findings from recent studies highlighting the effectiveness of TDM metal complexes against common pathogens.

Anticancer Activity

TDM has also been investigated for its anticancer properties. Preliminary studies suggest that TDM can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to form stable complexes with transition metals enhances its cytotoxic effects against various cancer cell lines.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with TDM resulted in a significant reduction in cell viability, with IC50 values reported at approximately 25 µM. The study suggested that TDM activates caspase pathways leading to programmed cell death.

The biological activity of TDM is primarily attributed to its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions through the nitrogen atoms of the pyrazolyl groups. These metal-ligand complexes can exhibit various biochemical effects:

  • Oxidative Stress Induction : Metal complexes can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Enzyme Inhibition : TDM may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
  • Cell Membrane Disruption : The interaction of TDM complexes with cell membranes can alter membrane integrity, promoting cell death in pathogens and cancer cells.

Research Findings

Recent studies have expanded our understanding of TDM's biological activity:

  • A study published in Inorganic Chemistry detailed the synthesis and characterization of thallium(I) complexes with TDM, demonstrating enhanced biological activity compared to the free ligand .
  • Another investigation highlighted the role of TDM in modulating enzyme activities related to oxidative stress responses, suggesting potential therapeutic applications in oxidative stress-related diseases .

Properties

IUPAC Name

1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKUMKYWINNWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402342
Record name 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28791-97-1
Record name 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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